Dihydrocholesterol
Description
Contextualizing Dihydrocholesterol (B116495) within the Sterol Biosynthesis Cascade
Cholesterol biosynthesis in mammals primarily proceeds through two main pathways after the formation of lanosterol (B1674476): the Kandutsch-Russell pathway and the Bloch pathway. nih.govnih.gov These pathways differ in the sequence of reduction of the double bond at position 24 in the side chain and the desaturation at position 5 in the sterol ring. nih.gov
7-Dehydrocholesterol (B119134) (7-DHC) is a key intermediate in the Kandutsch-Russell pathway, serving as the immediate precursor to cholesterol. nih.govnih.govnih.gov The conversion of 7-DHC to cholesterol is catalyzed by the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govuniprot.orguniprot.org this compound (5α-cholestan-3β-ol) is structurally related to cholesterol but lacks the double bond at the 5-6 position present in cholesterol. ontosight.ai While 7-DHC is directly on the main route to cholesterol synthesis via the Kandutsch-Russell pathway, this compound (5α-cholestan-3β-ol) is a saturated form that can be formed through the reduction of the 5-6 double bond of cholesterol or other sterol intermediates. nih.govontosight.ai Some research indicates that dihydrolanosterol (B1674475) can be synthesized in the liver and may exit the cholesterol biosynthetic pathway. elifesciences.org
The enzyme sterol Δ24-reductase (DHCR24) is a key branching enzyme for the Bloch and Kandutsch-Russell pathways, catalyzing the reduction of the side chain at position 24. nih.gov
Overview of this compound Species in Biological Systems
This compound (5α-cholestan-3β-ol) is found in various biological matrices, including human feces, gallstones, and eggs. nih.govchemfaces.com It has also been reported in certain plants like Zea mays and Ipheion uniflorum. nih.gov
Another significant this compound species is 7-dehydrocholesterol (7-DHC), also known as provitamin D3. wikipedia.orghmdb.canih.gov 7-DHC is a zoosterol found in animals and is a crucial precursor for the synthesis of vitamin D3 (cholecalciferol) in the skin upon exposure to ultraviolet B (UVB) radiation. wikipedia.orghmdb.cataylorandfrancis.comnih.gov This photochemical conversion is a vital source of vitamin D3 for humans and other mammals. wikipedia.orgnih.govmerckvetmanual.com The highest concentrations of 7-DHC in human skin are found in the stratum basale and stratum spinosum layers of the epidermis. wikipedia.org
Research findings highlight the biological significance of these this compound species. For instance, 7-DHC not only serves as a cholesterol precursor and provitamin D3 but has also been identified as an endogenous suppressor of ferroptosis, a form of regulated cell death. eurekalert.org Studies have shown that accumulation of 7-DHC can protect cells from ferroptosis, and the enzyme DHCR7, which converts 7-DHC to cholesterol, plays a role in modulating sensitivity to this process. eurekalert.org This suggests a dual role for 7-DHC, acting as both a precursor molecule and a protective agent. eurekalert.org
This compound (5α-cholestan-3β-ol) has been investigated for its effects on cholesterol absorption and metabolism. Studies in rabbits and rats have indicated that dietary this compound can influence plasma cholesterol levels and fecal sterol excretion, mediated by inhibiting cholesterol absorption. chemfaces.comahajournals.org However, some studies in rabbits have also associated dietary this compound with adverse effects, such as aorta plaque formation and liver damage, at certain concentrations. chemfaces.comahajournals.org
Other oxygenated derivatives of cholesterol, known as oxysterols, also exist and play significant roles in biological processes, including cholesterol homeostasis and signaling. nih.govontosight.ai An example is 5α-hydroperoxycholesterol (5α-OOH), an oxidized derivative of cholesterol. ontosight.ai While structurally related through their sterol core, these oxysterols have distinct biological activities compared to this compound (5α-cholestan-3β-ol) and 7-dehydrocholesterol. ontosight.ai
Data Tables:
| Compound Name | Key Role in Metabolism | Related Enzyme(s) | Occurrence in Biological Systems | PubChem CID |
| This compound (5α-cholestan-3β-ol) | Cholesterol derivative, influences cholesterol absorption | Not directly synthesized by a single dedicated enzyme in the main cholesterol pathway; formed by reduction of cholesterol or intermediates. | Human feces, gallstones, eggs, Zea mays, Ipheion uniflorum nih.govchemfaces.com | 6665 nih.govcdutcm.edu.cn |
| 7-Dehydrocholesterol (7-DHC) | Cholesterol precursor, Provitamin D3 | DHCR7 (conversion to cholesterol) nih.govuniprot.org | Animals (serum, skin, milk), plants, insects wikipedia.orghmdb.canih.govnih.gov | 439423 nih.gov |
| Cholesterol | Essential membrane component, precursor for steroids | DHCR7 (formed from 7-DHC), DHCR24 (formed from desmosterol) nih.govuniprot.org | Animals, some plants oup.comnih.gov | 5997 |
| Lanosterol | First cyclic sterol in animal/fungal synthesis | Lanosterol synthase nih.gov | Animals, fungi oup.comnih.gov | 10227 |
| Desmosterol (B1670304) | Cholesterol precursor (Bloch pathway) | DHCR24 (conversion to cholesterol) nih.gov | Animals nih.gov | 710 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXCDOBOSTCEI-QCYZZNICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883258 | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
80-97-7 | |
| Record name | Cholestanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholestanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholestan-3-ol, (3.beta.,5.alpha.)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+)-Dihydrocholesterol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-α-cholestan-3-β-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.197 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | DIHYDROCHOLESTEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M308U816E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
140.0 - 142.0 °C | |
| Record name | 5alpha-Cholestanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000908 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of 7 Dehydrocholesterol
Endogenous Biosynthesis of 7-Dehydrocholesterol (B119134)
The endogenous synthesis of 7-dehydrocholesterol is a key step within the broader cholesterol biosynthetic pathway. This process involves the enzymatic modification of precursor molecules.
Lathosterol (B1674540) as a Precursor.
Lathosterol is a sterol that serves as a direct precursor to 7-dehydrocholesterol in the cholesterol synthesis pathway. wikipedia.orgoup.com The conversion of lathosterol to 7-DHC represents the second-to-last step in the Kandutsch-Russell pathway of cholesterol biosynthesis. wikipedia.orgoup.com
Role of Lathosterol Oxidase (Lathosterol 5-Desaturase).
The enzymatic conversion of lathosterol to 7-dehydrocholesterol is catalyzed by the enzyme lathosterol oxidase, also known as lathosterol 5-desaturase (SC5D). wikipedia.orgoup.comnih.govebi.ac.ukuniprot.org This enzyme is responsible for introducing a double bond at the C5-C6 position of the lathosterol molecule, resulting in the formation of 7-DHC. ebi.ac.ukuniprot.orgmdpi.com Deficiency in lathosterol oxidase activity leads to the accumulation of lathosterol and is associated with the inherited disorder lathosterolosis, which shares some similarities with Smith-Lemli-Opitz syndrome. wikipedia.orgnih.gov
Conversion of 7-Dehydrocholesterol to Cholesterol
7-Dehydrocholesterol is subsequently converted to cholesterol through a specific enzymatic reaction, representing the final step in one of the major cholesterol synthesis routes.
The Kandutsch-Russell Pathway.
The conversion of 7-dehydrocholesterol to cholesterol is the terminal step in the Kandutsch-Russell pathway of cholesterol biosynthesis. elifesciences.orgnih.govnih.govuniprot.org This pathway is one of the two main routes for cholesterol synthesis from lanosterol (B1674476), distinguished by the stage at which a double bond in the side chain is reduced. elifesciences.orgresearchgate.net While the mevalonate (B85504) pathway is the mainstream route, the Kandutsch-Russell pathway plays a significant role in certain tissues, including the brain and central nervous system. ontosight.ai
Enzymatic Activity of 7-Dehydrocholesterol Reductase (DHCR7).
The enzyme responsible for converting 7-dehydrocholesterol to cholesterol is 7-dehydrocholesterol reductase (DHCR7). elifesciences.orgnih.govnih.govuniprot.orgmedlineplus.gov DHCR7 catalyzes the reduction of the double bond at the C7-C8 position of the sterol core in 7-DHC, yielding cholesterol. uniprot.orgwikipedia.orguniprot.org This reaction is the final step in the Kandutsch-Russell pathway. oup.comnih.govnih.gov Functional DHCR7 is essential for normal cholesterol production. nih.govnih.govmedlineplus.gov
Conversion of 7-Dehydrocholesterol to Vitamin D3
The presence of 7-DHC in human skin is crucial for the endogenous production of vitamin D3 (cholecalciferol). wikipedia.org This process is initiated by exposure to ultraviolet B (UVB) radiation from sunlight. wikipedia.orgtaylorandfrancis.comnih.gov
Photochemical Isomerization to Pre-Vitamin D3 by UVB Radiation.
Upon exposure to UVB radiation, specifically at wavelengths between 290 and 315 nm, 7-DHC undergoes a photochemical reaction. wikipedia.orgtaylorandfrancis.comnih.govmdpi.com UVB photons are absorbed by the 7-DHC molecule, providing the energy needed to break the B-ring of the sterol structure. ontosight.aisymeres.com This photolytic cleavage results in the formation of a thermodynamically unstable intermediate called pre-vitamin D3. taylorandfrancis.comontosight.ainih.govijariie.com The synthesis of pre-vitamin D3 is most efficient at wavelengths between 295 and 300 nm. wikipedia.org This photochemical conversion primarily occurs in the epidermal layers of the skin, particularly in the stratum basale and stratum spinosum, where 7-DHC concentrations are highest. wikipedia.orgoregonstate.edu
Thermal Isomerization of Pre-Vitamin D3 to Vitamin D3.
Following the photochemical conversion, the pre-vitamin D3 formed in the skin undergoes a temperature-dependent thermal isomerization. taylorandfrancis.comnih.govontosight.ainih.govwaters.com This process involves a wikipedia.orgnih.gov-sigmatropic rearrangement of the pre-vitamin D3 molecule, leading to the formation of the more stable conformer, vitamin D3. ontosight.aisymeres.com This thermal conversion occurs over a period of hours to days. nih.govnih.gov The rate of this isomerization is influenced by temperature, with higher temperatures increasing the rate of conversion. ontosight.aiwaters.compnas.org The interaction between pre-vitamin D3 and membrane phospholipids (B1166683) in the skin can enhance the rate of this thermal isomerization compared to the reaction in organic solvents. pnas.orgnasa.gov
Factors Influencing Cutaneous Vitamin D3 Production from 7-Dehydrocholesterol.
Several factors influence the efficiency of cutaneous vitamin D3 synthesis from 7-DHC. These include the quantity and quality of UVB irradiation reaching the skin. wikipedia.org The solar zenith angle, which varies with latitude, season, and time of day, affects the amount of UVB radiation penetrating the atmosphere. nih.govoregonstate.edunih.gov Higher latitudes and winter months generally result in less UVB exposure, limiting vitamin D3 synthesis. mdpi.comoregonstate.edu
Skin pigmentation also plays a significant role. Melanin, the pigment in skin, competes with 7-DHC for the absorption of UVB photons. nih.govoregonstate.edunih.gov Individuals with darker skin pigmentation require longer exposure to sunlight to produce the same amount of pre-vitamin D3 as those with lighter skin. oregonstate.edumdpi.com
Age is another factor affecting cutaneous vitamin D3 production. Older adults tend to have lower concentrations of 7-DHC in their epidermis compared to younger individuals, which reduces their capacity to synthesize vitamin D3. oregonstate.edumdpi.com
Furthermore, the use of sunscreen significantly reduces UVB absorption, thereby limiting the photochemical conversion of 7-DHC to pre-vitamin D3. mdpi.comoregonstate.edu Excessive exposure to sunlight can also lead to the photodegradation of both pre-vitamin D3 and vitamin D3 into biologically inert photoproducts like lumisterol (B196343) and tachysterol, limiting the net accumulation of vitamin D3. mdpi.comnih.govnih.govnih.govmdpi.com
Alternative Metabolic Fates of 7-Dehydrocholesterol
Beyond its conversion to vitamin D3, 7-DHC can undergo alternative metabolic transformations.
Formation of 7-Dehydrocholesterol-Derived Oxysterols.
7-Dehydrocholesterol is highly susceptible to free radical oxidation, which can lead to the formation of various oxidative metabolites known as oxysterols. researchgate.netelifesciences.orgresearchgate.netnih.gov This non-enzymatic oxidation is a significant source of oxysterols, particularly in conditions where 7-DHC accumulates, such as in Smith-Lemli-Opitz syndrome. researchgate.netelifesciences.orgresearchgate.net Over a dozen oxysterols have been identified as primary products of 7-DHC autoxidation. researchgate.netresearchgate.net These 7-DHC-derived oxysterols can have biological activities, including cytotoxicity and effects on gene expression and cell differentiation. elifesciences.orgresearchgate.netnih.gov
Enzymatic Conversion to 7-Ketocholesterol (B24107) via Cytochrome P450 7A1.
Human cytochrome P450 7A1 (CYP7A1), traditionally known as cholesterol 7α-hydroxylase and primarily involved in bile acid synthesis, can also catalyze the conversion of 7-DHC to 7-ketocholesterol. nih.govnih.govwashington.eduresearchgate.netcapes.gov.br This enzymatic pathway represents an alternative route for the formation of 7-ketocholesterol, a bioactive sterol. nih.govnih.govcapes.gov.br While cholesterol is generally considered the precursor for 7-ketocholesterol, the CYP7A1-mediated oxidation of 7-DHC provides an alternative mechanism. nih.govnih.govwashington.edu This conversion occurs through a direct oxidation without an epoxide intermediate as the major pathway. nih.govnih.govcapes.gov.br The accumulation of 7-ketocholesterol has been observed in conditions of elevated 7-DHC, such as in Smith-Lemli-Opitz syndrome. nih.govnih.govresearchgate.netcapes.gov.br
It appears there is a discrepancy between the requested subject of the article, "Dihydrocholesterol," and the provided outline, which focuses on the "" and its metabolism to "Steroidal 5,7-Dienes."
This compound (B116495) (5α-cholestanol) and 7-dehydrocholesterol are distinct chemical compounds with different biosynthetic pathways. 7-Dehydrocholesterol is a precursor to both cholesterol and Vitamin D3 researchgate.netwikipedia.org. Its metabolism can lead to steroidal 5,7-dienes under specific enzymatic action uniprot.orgplos.org. In contrast, this compound is primarily synthesized from cholesterol through reduction steps nih.gov.
Therefore, it is not possible to generate an article that solely focuses on this compound while strictly adhering to the provided outline, as the outline describes the pathways of a different compound.
Please clarify whether you would like an article about:
this compound (without following the provided outline).
The biosynthesis and enzymatic pathways of 7-Dehydrocholesterol, including its sequential metabolism to steroidal 5,7-dienes (following the provided outline, but focusing on 7-dehydrocholesterol, not this compound).
Biological Functions and Physiological Roles of 7 Dehydrocholesterol and Its Metabolites
Contribution to Sterol Homeostasis.
Disruptions in the function of the DHCR7 enzyme lead to the accumulation of 7-DHC and a deficiency in cholesterol, a condition characteristic of Smith-Lemli-Opitz syndrome (SLOS). lipidmaps.orgmedlineplus.govnih.govnih.gov This genetic disorder highlights the importance of maintaining the correct balance between 7-DHC and cholesterol for normal development and physiological function. researchgate.netmedlineplus.gov Elevated levels of 7-DHC can also occur as a side effect of certain pharmaceuticals that inhibit DHCR7. nih.govresearchgate.net Studies using DHCR7-deficient cell and animal models have shown that accumulated 7-DHC can suppress sterol biosynthesis posttranslationally by accelerating the proteolysis of HMG-CoA reductase, a key enzyme in cholesterol synthesis. researchgate.net
Involvement in Cellular and Tissue Development.
The balance of 7-DHC and cholesterol is crucial for proper cellular and tissue development. In conditions like SLOS, the accumulation of 7-DHC and deficiency in cholesterol are associated with a range of developmental defects, including those affecting the brain, limbs, and genital tract. medlineplus.gov Cholesterol itself plays a vital role in embryonic development by interacting with signaling proteins that regulate early developmental processes. medlineplus.gov
Furthermore, studies have indicated that 7-DHC-derived oxysterols, formed from the oxidation of 7-DHC, may contribute to neurodevelopmental defects observed in SLOS. biorxiv.org These oxysterols have been shown to perturb neuronal localization and premature neurogenesis in developing cortical neural precursors, potentially by initiating crosstalk between glucocorticoid receptor (GR) and neurotrophin receptor kinase TrkB. biorxiv.org Research in Dhcr7-deficient mouse embryos has shown that the loss of DHCR7 leads to a significant decrease in proliferating neural precursors and an increase in the proportion of neurons, suggesting a role for DHCR7 and its substrate 7-DHC in regulating neural precursor development. biorxiv.org
Indirect Physiological Impacts via the Vitamin D Endocrine System.
One of the most well-established physiological roles of 7-DHC is its function as the precursor to vitamin D3 (cholecalciferol). wikipedia.orgontosight.aitaylorandfrancis.com In the skin, exposure to UVB radiation converts 7-DHC into previtamin D3, which then isomerizes into vitamin D3. taylorandfrancis.comnih.govnews-medical.net Vitamin D3 is subsequently metabolized in the liver to 25-hydroxyvitamin D (calcidiol) and then in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D (calcitriol). taylorandfrancis.comnih.govnews-medical.net
The vitamin D endocrine system, originating from 7-DHC, plays a wide range of roles in systemic homeostasis. nih.gov While classically known for its crucial role in calcium metabolism and bone health, calcitriol, acting through the vitamin D receptor (VDR), modulates approximately 3% of the human genome. nih.gov This broad influence impacts various physiological processes, including cell growth, differentiation, apoptosis, immune responses, cardiovascular function, musculoskeletal health, and insulin (B600854) metabolism. nih.gov For instance, vitamin D is involved in regulating immune cell activity and influencing the production of both anti-inflammatory and pro-inflammatory cytokines. news-medical.net It also plays a role in calcium-phosphate metabolism, enhancing calcium absorption in the intestine and reabsorption in the kidneys, which is vital for bone formation and maintenance. news-medical.net
Antioxidant Capacity and Lipid Peroxidation Inhibition.
Emerging research highlights an unexpected role for 7-DHC as a radical-trapping antioxidant. oup.comusp.br 7-DHC has been identified as the most oxidizable lipid molecule known, with a significantly higher propagation rate constant for free radical peroxidation compared to cholesterol and even arachidonic acid. nih.govresearchgate.netacs.org Despite its high reactivity, studies have shown that 7-DHC can suppress ferroptosis, a form of programmed cell death characterized by lipid peroxidation. oup.comusp.brdojindo.comnews-medical.netacs.org
The accumulation of 7-DHC has been shown to protect lipids, particularly phospholipids (B1166683), from autoxidation and fragmentation, thereby preventing ferroptosis. usp.brdojindo.comnews-medical.net This antioxidant activity is considered a cell-intrinsic mechanism that some cancer cells may exploit to evade cell death. usp.brnews-medical.net Research indicates that 7-DHC's ability to inhibit phospholipid peroxidation contributes to ferroptosis resistance and can lead to a more aggressive tumor phenotype in certain cancers, such as neuroblastoma and Burkitt's lymphoma. usp.brdojindo.comnews-medical.net
Modulation of Cell Survival and Apoptosis.
Beyond its role in ferroptosis, 7-DHC and its metabolites can influence other forms of cell death and survival, including apoptosis. Studies have investigated the effects of 7-DHC on various cell types, with some findings suggesting a pro-apoptotic or cytotoxic effect, while others indicate a pro-survival role, particularly in the context of ferroptosis resistance.
For example, in melanoma cells, treatment with 7-DHC was found to reduce cell growth and viability, increase reactive oxygen species production, and induce markers associated with apoptosis, such as increased Bax levels and a decreased Bcl-2/Bax ratio. nih.gov These findings suggest that, in certain cellular contexts, 7-DHC can exert cytotoxic effects potentially linked to oxidative stress and the intrinsic apoptotic pathway. nih.gov
Conversely, as discussed in the previous section, the accumulation of 7-DHC has been shown to promote cancer cell survival by preventing ferroptosis. usp.brdojindo.comnews-medical.net This dual nature of 7-DHC's impact on cell survival highlights the complexity of its biological roles, which can vary depending on the cellular environment, metabolic state, and the specific type of cell death pathway involved. Recent research in head and neck squamous cell carcinoma (HNSCC) suggests that the accumulation of 7-DHC, resulting from the inhibition of cholesterol biosynthesis enzymes, can trigger endoplasmic reticulum (ER) stress and promote cell death, indicating a metabolic vulnerability in these cancer cells. nih.gov
Role of 7 Dehydrocholesterol in Cellular Signaling and Regulation
Interaction with Nuclear Receptors
Oxysterols derived from 7-DHC have been shown to bind and activate various nuclear receptors, including liver X receptors (LXRs), estrogen receptors, and the glucocorticoid receptor (GR). elifesciences.org These interactions can influence gene expression and downstream cellular processes.
Liver X Receptors (LXRs)
Liver X Receptors (LXRs), specifically LXRα and LXRβ, are nuclear receptors that play key roles in regulating lipid metabolism, inflammation, and immunity. mdpi.com Oxysterols are known endogenous ligands for LXRs. mdpi.com Metabolites of 7-DHC, produced by enzymes such as sterol 27-hydroxylase (CYP27A1), have been shown to modulate LXR activity. mdpi.comnih.gov
Research indicates that 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC, two metabolites of 7-DHC, can activate LXRα and LXRβ, although their activity may be weaker compared to natural LXR agonists like 22(R)-hydroxycholesterol. nih.gov These metabolites have been detected in the serum of patients with Smith-Lemli-Opitz syndrome. nih.gov Studies using luciferase reporter assays have demonstrated that these 7-DHC metabolites can induce LXR activation. nih.gov Furthermore, 1α-hydroxy derivatives of 7-DHC, such as 1α-OH-7-DHC and 1,25-(OH)₂-7-DHC, have also been identified as LXR modulators. nih.gov These derivatives can activate LXRα and LXRβ and induce the expression of LXR target genes in a cell type- and gene-selective manner. nih.gov 1,25-(OH)₂-7-DHC has also been shown to activate the vitamin D receptor (VDR). nih.gov
Data from luciferase reporter assays and mammalian two-hybrid assays suggest that while 25-hydroxy-7-DHC and 26/27-hydroxy-7-DHC are partial LXR activators, they induce interaction between LXRα and a coactivator fragment less efficiently than potent agonists. nih.gov This suggests they may act as selective LXR modulators. nih.gov
Estrogen Receptors
Oxysterols derived from 7-DHC have been shown to bind and activate nuclear receptors, including estrogen receptors. elifesciences.org Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-dependent transcription factors that regulate gene transcription through estrogen response elements (EREs) or by interacting with other transcription factors. frontiersin.orgbiochemia-medica.com While the direct interaction of 7-DHC itself with ERs is less extensively documented than that of its oxysterol metabolites or other steroids, the broader category of oxysterols, which includes 7-DHC derivatives, is known to interact with ERs. elifesciences.org The enzyme responsible for converting 7-DHC to cholesterol, DHCR7, has also been shown to be regulated by estrogen in certain cell types, suggesting a link between estrogen signaling and 7-DHC metabolism. nih.gov
Glucocorticoid Receptor (GR)
The glucocorticoid receptor (GR) is another nuclear receptor that can be influenced by 7-DHC-derived oxysterols. elifesciences.org Research on Smith-Lemli-Opitz syndrome (SLOS) has shown that the accumulation of 7-DHC and its derived oxysterol metabolite, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), can mediate effects by initiating crosstalk with the glucocorticoid receptor. elifesciences.orgnih.gov Studies in cortical neural precursors have demonstrated that loss of DHCR7 or direct exposure to DHCEO can lead to hyperactivation of GR. elifesciences.orgnih.gov This suggests that 7-DHC metabolites can influence GR signaling, potentially contributing to the neurological defects observed in SLOS. elifesciences.orgnih.gov
Modulation of Key Signaling Pathways
Beyond direct nuclear receptor interactions, 7-DHC and its derivatives can modulate various other crucial signaling pathways involved in development and cellular function.
Hedgehog (Hh) and Wnt/β-catenin Signaling
Cholesterol, 7-DHC, and their oxysterol derivatives have been found to play important roles in modulating signaling pathways such as Hedgehog (Hh) and Wnt signaling. elifesciences.orgbiorxiv.org
In the context of Hedgehog signaling, B-ring oxysterols derived from 7-DHC oxidation have been shown to inhibit Smoothened (Smo), a key component of the Hh pathway. elifesciences.orgpnas.org This inhibition appears to occur through a mechanism distinct from that of other Smo inhibitors. pnas.org Accumulation of 7-DHC and its B-ring oxysterols in conditions like SLOS may contribute to diminished Hedgehog pathway activity, which phenocopies deficient Hh signaling. pnas.org Conversely, depleting endogenous 7-DHC has been shown to enhance Hedgehog activation. pnas.org The enzyme DHCR7, which metabolizes 7-DHC, has also been implicated in regulating the Hedgehog pathway, although the precise mechanisms and the nature of its effect (inhibitory or stimulatory depending on context) have been subjects of research and discussion. biologists.comnih.gov
Regarding Wnt/β-catenin signaling, studies using induced pluripotent stem cells (iPSCs) from SLOS patients have shown that the accumulation of 7-DHC can inhibit the Wnt/β-catenin pathway. elifesciences.orgnih.gov This inhibition is thought to contribute to developmental defects observed in SLOS, such as precocious neuronal specification. elifesciences.orgnih.gov Research suggests that 7-DHC accumulation, rather than cholesterol deficiency, is critical for these Wnt-associated defects in SLOS iPSCs. nih.gov The inhibitory effect of 7-DHC may involve direct interference with the formation of an active Wnt receptor complex. nih.gov
PI3K-Akt Signaling Pathway
The PI3K-Akt signaling pathway is a critical intracellular pathway involved in numerous cellular processes, including growth, proliferation, survival, and metabolism. nih.gov Research indicates that 7-DHC and the enzyme that metabolizes it, DHCR7, can modulate this pathway. nih.govuco.esnih.govd-nb.info
Studies have shown that 7-DHC can suppress the PI3K-Akt signaling pathway. nih.gov Specifically, 7-DHC treatment has been observed to decrease the phosphorylation levels of Akt1 at Ser473 in melanoma cells. nih.gov This suggests that 7-DHC may exert some of its biological effects, such as inhibiting cell proliferation and invasion, by modulating the PI3K-Akt pathway. nih.gov
Furthermore, the enzyme DHCR7 has been linked to the regulation of the PI3K/Akt pathway in various contexts. For instance, DHCR7 has been shown to promote tumorigenesis in bladder cancer by activating the PI3K/AKT/mTOR signaling pathway. nih.gov In cervical cancer, DHCR7's promotion of lymph node metastasis is partly mediated by activating the PI3K/AKT signaling pathway. uco.es Conversely, in macrophages, DHCR7 deficiency has been shown to exacerbate inflammation, with RNA sequencing highlighting the significance of the PI3K-Akt signaling pathway and suggesting that the DHCR7-PI3K axis activation mitigates cholesterol-driven inflammation. d-nb.info These findings indicate a complex interplay between 7-DHC metabolism, DHCR7 activity, and the regulation of the PI3K-Akt signaling pathway, with context-dependent outcomes.
MAPK and Ras Signaling Pathways.
The Mitogen-Activated Protein Kinase (MAPK) and Ras signaling pathways are crucial cascades involved in regulating cell proliferation, differentiation, and survival. Research suggests that 7-DHC and its metabolism can interact with these pathways. Studies on human neural progenitor cells (hNPCs) derived from individuals with Smith-Lemli-Opitz syndrome (SLOS), who have impaired DHCR7 function and accumulate 7-DHC, have shown significant differential gene expression, with the PI3K-Akt signaling pathway, MAPK signaling, and Ras signaling pathways being among those most affected. elifesciences.orgbiorxiv.org Specifically, MAP2K1 (also known as MEK1), a key component in the MAPK and Ras pathways known for its role in precursor proliferation and differentiation, was found to be upregulated in SLOS patient-derived hNPCs. biorxiv.org This suggests that altered levels of 7-DHC or its metabolites can perturb the normal functioning of these critical signaling networks.
mTOR Pathway.
The mechanistic Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and proliferation. There is evidence suggesting a link between cholesterol metabolism, including the role of 7-DHC, and the regulation of the mTOR pathway. Studies have indicated that dysregulated mTOR levels may negatively affect genes encoding transcription factors (such as SREBP, SP1, and NF-Y) involved in sterol/cholesterol synthesis. researchgate.net SP1 and NF-Y contribute to the production of 7-dehydrocholesterol (B119134) reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol. researchgate.netmdpi.com Furthermore, research on fibroblasts from individuals with SLOS, who have pathogenic variants in DHCR7 and accumulate 7-DHC, has been used to investigate the interplay between cholesterol metabolism and insulin-stimulated mTORC1 signaling. biologists.com This highlights a potential connection between the accumulation of 7-DHC and the modulation of mTOR signaling.
IRF3 Activation and Type I Interferon Production.
7-Dehydrocholesterol has been implicated in the regulation of innate immune responses, particularly through its influence on Interferon Regulatory Factor 3 (IRF3) activation and the subsequent production of Type I Interferons (IFN-I). Upon DNA and RNA viral infection, macrophages have shown reduced expression of DHCR7. nih.govnsfc.gov.cn Deficiency in DHCR7 or treatment with 7-DHC has been shown to specifically promote the phosphorylation of IRF3 (but not TBK1) and enhance the production of IFN-I in macrophages. nih.govnsfc.gov.cnresearchgate.netresearchgate.net Mechanistically, viral infection or 7-DHC treatment was found to enhance AKT3 expression and activation. nih.govnsfc.gov.cn AKT3 directly binds to and phosphorylates IRF3 at Ser385, which, along with TBK1-induced phosphorylation at Ser386, leads to IRF3 dimerization and full activation. nih.govnsfc.gov.cnresearchgate.netepa.gov This suggests that 7-DHC accumulation, either due to DHCR7 deficiency or exogenous treatment, can amplify innate immune responses against viral infections by activating the AKT3-IRF3 axis. nsfc.gov.cnresearchgate.netepa.gov
Influence on Membrane Properties and Lipid Rafts.
7-Dehydrocholesterol can influence the structural and functional properties of cellular membranes, particularly lipid rafts. Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling molecules and influence membrane fluidity and protein trafficking. nih.govasm.org Studies using model membrane systems have indicated that 7-DHC can support the formation of lipid raft-like structures. asm.org While some studies suggest that cholesterol increases membrane rigidity more than 7-DHC, others indicate that cholesterol and 7-DHC possess virtually the same ability to condense and order cellular membranes. researchgate.netaip.org The ability of 7-DHC to promote raft formation has been a subject of investigation, with some fluorescence studies suggesting it has equal or possibly higher domain-promoting ability compared to cholesterol, while other findings are less clear. researchgate.netaip.orgnih.gov However, in vitro and in vivo studies have shown that 7-DHC can be incorporated into membrane rafts, and its presence can alter raft sterol composition and potentially perturb raft protein content. nih.govresearchgate.netnih.gov The incorporation efficiency of 7-DHC into brain rafts in rats treated with a DHCR7 inhibitor was found to be comparable to that of cholesterol, further supporting its ability to support raft formation. nih.gov The minor structural difference between cholesterol and 7-DHC (an additional double bond in the B ring of 7-DHC) may lead to differences in membrane lipid organization and dynamics. nih.gov
Pathophysiological Mechanisms Involving 7 Dehydrocholesterol
Smith-Lemli-Opitz Syndrome (SLOS)
Smith-Lemli-Opitz syndrome (SLOS) is an autosomal recessive genetic disorder characterized by a wide range of developmental and physical abnormalities. rarediseases.orgmedlineplus.gov At its core, SLOS is an inborn error of cholesterol synthesis, leading to a complex pathophysiology that primarily affects the developing fetus and continues to have significant health implications after birth. tandfonline.comebsco.com The syndrome's clinical presentation is highly variable, with manifestations ranging from mild intellectual and behavioral issues to severe and life-threatening congenital malformations. wikipedia.orgnih.gov
SLOS is caused by mutations in the DHCR7 gene, which is located on chromosome 11q13. nih.gov This gene provides the instructions for producing the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7). medlineplus.govebsco.com The DHCR7 enzyme is crucial for the final step in the Kandutsch-Russell pathway of cholesterol biosynthesis, where it catalyzes the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. tandfonline.comwikipedia.org
A deficiency in the DHCR7 enzyme is the fundamental defect in SLOS. medlink.com To date, over 90 different mutations in the DHCR7 gene have been identified in individuals with SLOS. nih.gov These mutations include:
Missense mutations: These are single-point mutations that result in the substitution of one amino acid for another in the DHCR7 enzyme. Examples include P51S, T93M, L99P, and R404C. pnas.org
Nonsense mutations: These mutations introduce a premature stop codon, leading to a truncated and non-functional enzyme. An example is the W151X mutation. pnas.org
Splice site mutations: These mutations affect the process of RNA splicing, leading to an abnormal DHCR7 enzyme. The IVS8–1G>C mutation is a known example. pnas.org
Deletions: These involve the removal of a segment of the gene, which can lead to a frameshift and a non-functional protein. pnas.org
The type and location of the mutation in the DHCR7 gene can influence the severity of the resulting enzyme deficiency, which in turn contributes to the wide spectrum of clinical phenotypes observed in SLOS. medlink.com Some mutations may result in an enzyme with some residual activity, leading to milder forms of the syndrome, while others, often referred to as "null mutations," result in a complete loss of enzyme function and are associated with the most severe clinical presentations. tandfonline.com
| Type of DHCR7 Mutation | Effect on Enzyme | Example Mutations |
| Missense | Single amino acid substitution | P51S, T93M, L99P, R404C |
| Nonsense | Prematurely terminated, non-functional protein | W151X |
| Splice Site | Abnormal protein due to incorrect RNA processing | IVS8–1G>C |
| Deletion | Frameshift leading to a non-functional protein | 720–735 del |
This table summarizes the major types of mutations in the DHCR7 gene that cause Smith-Lemli-Opitz Syndrome. pnas.org
The deficiency of functional DHCR7 enzyme disrupts the normal cholesterol synthesis pathway, leading to two primary biochemical abnormalities: a significant accumulation of the cholesterol precursor, 7-dehydrocholesterol (7-DHC), and a corresponding deficiency of cholesterol. nih.govnih.gov While most individuals with SLOS have lowered plasma cholesterol levels, this finding is not exclusive to the syndrome and about 10% of patients may have normal cholesterol levels. wikipedia.org Conversely, elevated levels of 7-DHC are a highly specific and characteristic diagnostic marker for SLOS. wikipedia.orgmedlink.com
The accumulation of 7-DHC is not limited to the blood; it is also found in various tissues throughout the body. researchgate.net This buildup of 7-DHC and the concurrent lack of cholesterol are believed to be the primary drivers of the developmental defects seen in SLOS. ebsco.comresearchgate.net Cholesterol is a vital component of cell membranes and is essential for the proper development and functioning of numerous organ systems, particularly during embryonic development when the fetus relies on its own cholesterol synthesis. medlineplus.govebsco.com
| Biochemical Marker | Typical Finding in SLOS | Diagnostic Specificity |
| Plasma Cholesterol | Usually low, but can be normal in ~10% of cases | Low |
| Plasma 7-Dehydrocholesterol (7-DHC) | Significantly elevated | High |
This table outlines the key biochemical hallmarks of Smith-Lemli-Opitz Syndrome. wikipedia.org
The consequences of DHCR7 deficiency are profound, leading to a wide array of neurological and developmental phenotypes. The brain, being an organ with high cholesterol content, is particularly vulnerable to the biochemical disturbances in SLOS. researchgate.net
Common Neurological and Developmental Features in SLOS:
Microcephaly: An abnormally small head size is a common finding. medlineplus.govwikipedia.org
Intellectual Disability: Cognitive impairment is a hallmark of SLOS, with severity ranging from mild learning disabilities to profound intellectual disability. nih.govlabcorp.com
Behavioral Problems: A characteristic behavioral phenotype is often observed, which can include hyperactivity, irritability, self-injurious behaviors (such as head-banging and hand-biting), and features of autism spectrum disorder. nih.govresearchgate.netjohnshopkins.edu Sleep disturbances are also common. nih.govresearchgate.net
Structural Brain Abnormalities: Various malformations of the central nervous system have been reported, including hypoplasia or agenesis of the corpus callosum and cerebellar hypoplasia. tandfonline.comwikipedia.org
Hypotonia: Infants with SLOS often present with weak muscle tone. labcorp.com
Physical Malformations: Distinctive facial features are characteristic of SLOS, such as a short, upturned nose, and micrognathia (a small jaw). wikipedia.org Other common physical anomalies include cleft palate, postaxial polydactyly (extra fingers or toes), and syndactyly of the second and third toes. tandfonline.comnih.gov Underdeveloped external genitalia in males is also a frequent finding. nih.gov
The severity of these clinical features often correlates with the degree of the underlying biochemical defect, specifically the levels of 7-DHC and cholesterol. nih.govresearchgate.net
Recent research has shed light on another critical aspect of SLOS pathophysiology: the role of oxysterols derived from the excess 7-DHC. 7-DHC is highly susceptible to free radical oxidation, leading to the formation of various oxysterol metabolites. nih.govelifesciences.org These 7-DHC-derived oxysterols have been shown to be cytotoxic to neuronal cells and can induce changes in gene expression. nih.govelifesciences.org
One particular oxysterol, 3β,5α-dihydroxycholest-7-en-6-one (DHCEO), has been identified as a key mediator of neurogenic defects in SLOS. nih.govelifesciences.org Studies have demonstrated that the loss of DHCR7 function leads to an accumulation of these oxysterols, which in turn causes premature neurogenesis from cortical neural precursors. nih.govelifesciences.orgnih.gov This premature differentiation depletes the pool of neural precursors both in vitro and in vivo. elifesciences.orgnih.gov
The mechanism by which DHCEO exerts these effects involves the hyperactivation of the glucocorticoid receptor (GR) and the neurotrophin receptor kinase TrkB, along with their downstream signaling pathways. elifesciences.orgnih.govdatadryad.org This suggests that the neurogenic defects in SLOS are not solely due to cholesterol deficiency but are also actively driven by the toxic effects of 7-DHC-derived oxysterols. elifesciences.org This finding has opened up new avenues for potential therapeutic interventions, with the glucocorticoid receptor being identified as a possible new target. elifesciences.orgdatadryad.org
The accumulation of 7-DHC and its metabolites also appears to induce cellular stress and mitochondrial dysfunction. nih.gov Studies using dermal fibroblasts from individuals with SLOS have revealed increased levels of markers for autophagy, a cellular process for degrading and recycling cellular components. nih.govnih.govresearchgate.net The level of these autophagy markers was found to be directly proportional to the cellular concentration of 7-DHC. nih.govresearchgate.net
Furthermore, these studies have identified significant mitochondrial dysfunction in SLOS cells. nih.govnih.gov The levels of PINK1, a protein that targets dysfunctional mitochondria for removal through a specific form of autophagy known as mitophagy, were also found to be elevated. nih.govnih.gov This suggests that the accumulation of 7-DHC leads to oxidative stress, which in turn causes mitochondrial damage. nih.govresearchgate.net The observed increase in autophagy may be a protective cellular response aimed at clearing these dysfunctional mitochondria. nih.govnih.gov These findings point to a role for mitochondrial dysfunction and cellular stress in the broader pathophysiology of SLOS. nih.gov
Other Neurological and Neurodegenerative Implications
While the most profound and well-characterized link between 7-dehydrocholesterol and disease is in SLOS, alterations in the levels of cholesterol precursors, including 7-DHC, have been investigated in other neurological contexts. For instance, studies in dysmyelinating mutant mice have shown alterations in 7-DHC levels in the peripheral nervous system. nih.gov
Additionally, cholesterol metabolism is increasingly being recognized as a significant factor in various neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. frontiersin.orgbenthamscience.com 7-Dehydrocholesterol also serves as the precursor for the synthesis of vitamin D3 in the skin upon exposure to ultraviolet light. nih.gov Vitamin D itself is being explored for its potential neuroprotective roles and its implications in neurodegenerative and autoimmune diseases. nih.govmdpi.com While the direct role of 7-DHC accumulation in these more common neurodegenerative disorders is not as clear-cut as in SLOS, the intricate relationship between cholesterol homeostasis, its precursors, and neuronal health remains an active area of research.
Alzheimer's Disease and Lipid Homeostasis.
The brain is an organ highly enriched in lipids, and maintaining lipid homeostasis is crucial for its proper function. mdpi.com Disruptions in this delicate balance have been linked to neurodegenerative diseases, including Alzheimer's disease (AD). mdpi.com Lipids are fundamental components of cell membranes and play a significant role in various neuronal processes. mdpi.com In the context of AD, alterations in lipid metabolism are considered a key component of the disease's pathology. frontiersin.org
Several genes associated with an increased risk of AD are involved in lipid homeostasis, such as APOE, CLU, SORL1, and ABCA7. mdpi.com The APOE ε4 genotype, in particular, is a major genetic risk factor for late-onset AD and is involved in lipid transport and metabolism. frontiersin.orgresearchgate.net
The connection between cholesterol metabolism and AD is complex. Upregulation of 7-dehydrocholesterol reductase (DHCR7), an enzyme in the cholesterol synthesis pathway, has been associated with increased cholesterol production and has been observed in the progression of AD. taylorandfrancis.com Furthermore, cholesterol profiling in AD patients has revealed altered levels of various sterols. nih.gov For instance, studies have shown increased levels of 7β-hydroxycholesterol in the hair of AD patients, which correlated with clinical severity. nih.gov This particular cholesterol metabolite has been shown to induce neuroinflammation and promote the amyloidogenic pathway when injected into the hippocampus of mice. nih.gov
Lipid rafts, specialized membrane microdomains enriched in cholesterol and sphingolipids, are also implicated in AD pathology. mdpi.com These platforms are where the amyloid precursor protein (APP) is processed and where amyloid-β (Aβ) peptides can aggregate. mdpi.com The lipid composition within these rafts can influence the production of Aβ. mdpi.com
Neuronal Cholesterol Homeostasis and Function.
The synthesis of cholesterol in the brain is largely independent of the rest of the body due to the blood-brain barrier. nih.gov Neurons and astrocytes, the two main types of brain cells, exhibit different profiles of cholesterol precursors. nih.gov Neurons primarily contain sterols from the Kandutsch-Russell pathway, including 7-dehydrocholesterol (7-DHC). nih.gov
Proper regulation of cholesterol synthesis is crucial for the development of the central and peripheral nervous systems. nih.gov The enzyme 7-dehydrocholesterol reductase (DHCR7) catalyzes the final step in cholesterol biosynthesis, converting 7-DHC to cholesterol. nih.gov The expression of the gene for this enzyme, Xdhcr7, is spatially restricted during early embryonic development and is co-expressed with Sonic hedgehog (Shh), a signaling molecule that is itself modified by cholesterol. nih.gov This highlights the tight control of cholesterol synthesis required for proper neural development. nih.gov
Defects in brain cholesterol metabolism are linked to several neurodegenerative diseases. nih.gov For example, Smith-Lemli-Opitz Syndrome, a condition caused by mutations in the DHCR7 gene, leads to elevated levels of 7-DHC and low levels of cholesterol, resulting in severe neurological and developmental abnormalities. nih.gov
Effects of Psychotropic Medications on 7-Dehydrocholesterol Levels.
Several psychotropic medications have been shown to impact cholesterol metabolism by inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7). nih.govnih.gov This inhibition leads to an accumulation of 7-dehydrocholesterol (7-DHC) and its isomer, 8-dehydrocholesterol (B109809) (8-DHC). nih.gov
Studies have identified specific drugs that cause this effect. The atypical antipsychotic aripiprazole and the antidepressant trazodone have been found to increase levels of 7-DHC and 8-DHC in human blood. nih.govelsevierpure.com In contrast, other psychotropic drugs like escitalopram, lamotrigine, olanzapine, and risperidone did not show a similar effect on circulating 7-DHC levels. nih.gov The antipsychotic haloperidol has also been shown to increase 7-DHC and 8-DHC levels in a dose-dependent manner in rat brains. researchgate.net
The mechanism behind this increase is the direct inhibition of the DHCR7 enzyme, which blocks the conversion of 7-DHC to cholesterol. nih.govresearchgate.net This interference with sterol biosynthesis is not thought to be receptor-mediated. nih.gov Research in various cell lines (Neuro2a, HepG2, and human dermal fibroblasts) and in mice has demonstrated that both aripiprazole and trazodone lead to a robust elevation in 7-DHC levels. nih.govresearchgate.net
Furthermore, the co-administration of aripiprazole and trazodone can result in summative or synergistic effects on 7-DHC elevation. nih.gov This raises considerations for patients on polypharmacy, as the combined effect of multiple DHCR7-inhibiting drugs could significantly impact sterol homeostasis. nih.gov
| Psychotropic Medication | Effect on 7-DHC Levels | Mechanism of Action |
|---|---|---|
| Aripiprazole | Increase | Inhibition of DHCR7 |
| Trazodone | Increase | Inhibition of DHCR7 |
| Haloperidol | Increase | Inhibition of DHCR7 |
| Escitalopram/Citalopram | No significant effect | - |
| Lamotrigine | No significant effect | - |
| Olanzapine | No significant effect | - |
| Risperidone | No significant effect | - |
| Clozapine | No significant effect | - |
Cardiovascular Health and Dihydrocholesterol (B116495) Metabolism.
Recent research has implicated 7-dehydrocholesterol (7-DHC), a precursor to cholesterol, in the development of atherosclerotic cardiovascular disease (ASCVD). nih.govnih.gov While cholesterol has long been considered a primary driver of ASCVD, some recent epidemiological studies have questioned the direct link between dietary or blood cholesterol levels and the disease. nih.govnih.gov
Evidence suggests that the suppression of canonical transforming growth factor-β (TGF-β) signaling is involved in atherogenesis. nih.govnih.gov Studies have shown that 7-DHC, but not cholesterol itself, effectively suppresses this protective signaling pathway. nih.govnih.gov The mechanism involves 7-DHC promoting the formation of lipid rafts and caveolae in the cell membrane. nih.govnih.gov This leads to the recruitment of TGF-β receptors into these microdomains, where they become inactive and undergo rapid degradation. nih.govnih.gov
The specific molecular structure of 7-DHC, particularly the configuration of its 3β-ol group, appears to be crucial for its strong interaction with lipids in these rafts, an effect not observed with cholesterol. nih.gov This suggests that elevated levels of 7-DHC, rather than cholesterol, may be a key factor in the suppression of anti-inflammatory pathways that protect against ASCVD. nih.govnih.gov
Role in Cancer Biology and Ferroptosis.
Recent discoveries have highlighted a significant and paradoxical role for 7-dehydrocholesterol (7-DHC) in cancer biology, specifically in relation to a form of regulated cell death called ferroptosis. nih.govnih.gov Ferroptosis is driven by iron-dependent phospholipid peroxidation and is a process that tumor cells often develop mechanisms to evade. aacrjournals.orgusp.br
Genome-wide CRISPR-Cas9 screening has revealed that enzymes in the distal cholesterol biosynthesis pathway have opposing roles in regulating ferroptosis. nih.gov While 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-DHC to cholesterol, acts as a pro-ferroptotic gene, its substrate, 7-DHC, has an unexpected pro-survival function. nih.govnih.govusp.br
The accumulation of 7-DHC has been shown to confer a robust pro-survival advantage to cancer cells. nih.gov Mechanistically, 7-DHC acts as a potent antioxidant. sciencedaily.com Due to its conjugated diene structure, it has a far superior reactivity towards peroxyl radicals compared to other lipids, effectively shielding phospholipids (B1166683) in the plasma and mitochondrial membranes from autoxidation and subsequent fragmentation that would lead to ferroptosis. nih.govnih.gov
This protective effect of 7-DHC can be exploited by cancer cells to become more resistant to ferroptosis, leading to a more aggressive phenotype. nih.govsciencedaily.com This has been observed in models of neuroblastoma and Burkitt's lymphoma. nih.govaacrjournals.org Consequently, the pharmacological manipulation of 7-DHC levels presents a promising therapeutic strategy for cancer. nih.govaacrjournals.org Blocking the biosynthesis of 7-DHC can induce ferroptosis and inhibit tumor growth, while inhibiting DHCR7 to increase 7-DHC levels can promote cancer metastasis. nih.gov
| Molecule | Role in Ferroptosis | Effect on Cancer Cells |
|---|---|---|
| 7-Dehydrocholesterol (7-DHC) | Anti-ferroptotic (suppressor) | Pro-survival, promotes resistance and aggressive phenotype |
| 7-Dehydrocholesterol Reductase (DHCR7) | Pro-ferroptotic | Inhibition can lead to increased 7-DHC and cancer progression |
Age-Related Decline in 7-Dehydrocholesterol Levels.
The concentration of 7-dehydrocholesterol (7-DHC) in the skin is a crucial factor in the synthesis of vitamin D3, which is initiated by exposure to ultraviolet B (UVB) radiation. wikipedia.orgpeterattiamd.com It has been a long-held belief that the age-related decline in vitamin D production is partly due to a decrease in the concentration of 7-DHC in the skin of older individuals. nih.gov
Some studies have suggested that aging leads to a reduction in the amount of 7-DHC in the epidermis, which, combined with a reduced response to UV light, could result in a 50% decrease in the formation of previtamin D3. nih.gov This decline in vitamin D synthesis is a contributing factor to the higher prevalence of vitamin D deficiency in the elderly. nih.gov
However, more recent research has challenged this notion. A prospective standardized study comparing healthy adults aged ≤40 years and ≥65 years found no significant difference in the baseline skin concentrations of 7-DHC between the two groups. nih.govmdpi.comuea.ac.uk The study reported mean baseline 7-DHC levels of 0.22 ± 0.07 µg/mg in younger adults and 0.25 ± 0.08 µg/mg in older adults. nih.govuea.ac.uk
Furthermore, this study showed that following exposure to a controlled dose of UV radiation, both age groups exhibited a similar increase in serum vitamin D3 levels, indicating that the conversion of 7-DHC to vitamin D3 was not impaired in the older participants. mdpi.com This suggests that the concentration of 7-DHC in the skin of healthy, ambulant older adults may not be a limiting factor for vitamin D3 production. nih.govuea.ac.uk
| Study Finding | Implication for Age-Related 7-DHC Levels |
|---|---|
| Older studies suggested a decrease in epidermal 7-DHC with age. nih.gov | Lower 7-DHC could contribute to reduced vitamin D synthesis in the elderly. |
| A recent standardized study found no significant difference in baseline skin 7-DHC between younger and older adults. nih.govmdpi.comuea.ac.uk | Skin 7-DHC concentration may not be a limiting factor for vitamin D production in healthy older adults. |
| Both younger and older adults showed a similar increase in serum vitamin D3 after UV exposure in a recent study. mdpi.com | The capacity to synthesize vitamin D3 from 7-DHC appears to be maintained in healthy older individuals. |
24 Dehydrocholesterol Desmosterol in Biological Systems and Disease
Biosynthesis and Conversion to Cholesterol via DHCR24
Desmosterol (B1670304) is a late-stage intermediate in the cholesterol biosynthesis pathway, specifically within the Bloch pathway. wikipedia.orgontosight.ai The conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). ontosight.aipnas.orgmdpi.comresearchgate.netnih.gov This enzymatic step involves the reduction of the double bond at the C24-C25 position of desmosterol. wikipedia.orgontosight.ai DHCR24 is the terminal enzyme in this specific route of cholesterol synthesis. pnas.orgmdpi.com
The cholesterol biosynthesis pathway is complex, involving numerous enzymatic reactions. mdpi.com The conversion of lanosterol (B1674476) to cholesterol can proceed via two main pathways: the Bloch pathway and the Kandutsch–Russell pathway. ontosight.aimdpi.com While DHCR24 is essential for the Bloch pathway by converting desmosterol to cholesterol, it also plays a role in the Kandutsch–Russell pathway. mdpi.comresearchgate.net The point at which the C24 double bond is reduced determines which pathway is followed. mdpi.com DHCR24 can act on various intermediates, potentially linking the two pathways. researchgate.net
Inhibition of DHCR24 leads to the accumulation of desmosterol. pnas.orgmdpi.com This accumulation has been explored as a therapeutic strategy, particularly for conditions like hyperlipidemia, as blocking DHCR24 activity can reduce endogenous cholesterol synthesis. mdpi.com Studies have identified potential DHCR24 inhibitors that show cholesterol-lowering activity. mdpi.com
Role in Inflammation Resolution
Desmosterol has emerged as a molecule with significant roles in regulating inflammatory responses. It is an endogenous agonist of Liver X Receptors (LXRs). pnas.orgnih.govfrontiersin.orgembopress.org Activation of LXRs by desmosterol can lead to the induction of genes involved in cholesterol transport and efflux, helping to maintain cellular cholesterol homeostasis. frontiersin.org
Beyond its role in cholesterol transport, desmosterol-mediated LXR activation has been linked to anti-inflammatory effects. pnas.orgfrontiersin.orgembopress.orgavantiresearch.com In macrophages, desmosterol can suppress inflammatory gene expression and promote an anti-inflammatory and pro-resolving phenotype. pnas.orgfrontiersin.orgavantiresearch.comresearchgate.net Inhibition of DHCR24, leading to desmosterol accumulation, has been shown to boost the biosynthesis of polyunsaturated fatty acids (PUFAs), which are precursors to anti-inflammatory and pro-resolving lipid mediators. pnas.orgavantiresearch.com This pathway, integrating distal cholesterol biosynthesis and desmosterol with endogenous PUFA biosynthesis and inflammation resolution, is considered a potential target for pro-resolving therapies. pnas.org
Research indicates that desmosterol accumulation can suppress inflammasome activation and modulate inflammatory responses in macrophages through both LXR-dependent and independent pathways. researchgate.net Desmosterol-induced LXR activation in microglia has also been shown to contribute to inflammation resolution in the context of multiple sclerosis. frontiersin.orgavantiresearch.com
Association with Cancer Growth and Resistance
Alterations in lipid metabolism, including cholesterol metabolism, are increasingly recognized for their role in cancer growth, progression, metastasis, and drug resistance. spandidos-publications.comresearchgate.net DHCR24, the enzyme that converts desmosterol to cholesterol, has been implicated in various cancers, including prostate cancer and breast cancer. pnas.orgmdpi.comresearchgate.netresearchgate.netnih.govembopress.org
High expression of DHCR24 has been associated with increased cell development and glycolytic metabolism, and it has been linked to aggressiveness and poor prognosis in certain cancers. researchgate.net DHCR24 expression can be influenced by various factors, including androgens and specific signaling pathways. nih.gov
Studies have explored DHCR24 as a potential therapeutic target in cancer. mdpi.comnih.gov Inhibiting DHCR24 can lead to desmosterol accumulation, and this has shown potential in enhancing the sensitivity of cancer cells to chemotherapy in some contexts. nih.gov For instance, DHCR24 silencing in certain cancer cell lines has been shown to enhance the response to cisplatin (B142131) treatment. nih.gov Desmosterol and cholesterol have also been reported to promote ferroptosis resistance in cancer cells, partly through specific cellular pathways. researchgate.net
The accumulation of desmosterol due to DHCR24 inhibition can impact cancer cells. In prostate cancer, for example, loss of THEM6, a protein that interacts with components of the protein trafficking machinery and affects ER function, resulted in reduced de novo sterol synthesis and accumulation of desmosterol was significantly less in THEM6-deficient cells compared to control cells. embopress.org This suggests a link between cellular machinery, desmosterol levels, and cancer cell metabolism and potential treatment resistance.
Desmosterolosis and its Phenotypes
Desmosterolosis is a rare autosomal recessive disorder caused by biallelic mutations in the DHCR24 gene. frontiersin.orgmedlineplus.govmonarchinitiative.orgmedlineplus.govspringermedizin.de These mutations lead to a deficiency in the DHCR24 enzyme, resulting in the accumulation of desmosterol in plasma and tissues and reduced levels of cholesterol. ontosight.aifrontiersin.orgmedlineplus.govmonarchinitiative.orgmedlineplus.govspringermedizin.de
The clinical presentation of desmosterolosis is characterized by a range of developmental and neurological abnormalities. frontiersin.orgmedlineplus.govmonarchinitiative.orgmedlineplus.gov Common features include multiple congenital anomalies, failure to thrive, severe developmental delay, and intellectual disability. frontiersin.orgmedlineplus.govmonarchinitiative.orgmedlineplus.govspringermedizin.de Neurological problems are prominent, with common brain abnormalities including malformation or dysgenesis of the corpus callosum and loss or atrophy of white matter. frontiersin.orgmedlineplus.govmedlineplus.govspringermedizin.de
Other phenotypes observed in individuals with desmosterolosis can include muscle stiffness (spasticity), stiff joints (arthrogryposis) affecting the hands and feet, short stature, abnormal head size, micrognathia (small lower jaw), cleft palate, oculomotor abnormalities (nystagmus or strabismus), heart defects, and seizures. frontiersin.orgmedlineplus.govmedlineplus.gov The severity of the disorder can vary, ranging from severe, fatal forms to individuals surviving into adolescence with significant developmental challenges. frontiersin.org The neurological features are thought to arise from either cholesterol deficiency or the potential toxic effects of accumulating desmosterol and other sterols. springermedizin.de
Advanced Research Methodologies for Dihydrocholesterol Analysis
Quantitative Mass Spectrometry-Based Methods
Mass spectrometry (MS) plays a central role in the quantitative analysis of dihydrocholesterol (B116495). The high sensitivity and selectivity of MS detectors, particularly when used in tandem (MS/MS), enable the accurate measurement of this sterol even at low concentrations within intricate biological samples.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely employed technique for the analysis of sterols, including this compound. wikipedia.orgwikipedia.orglipidmaps.orgnih.govnih.govnih.govnih.govuni.lu This method combines the separation power of liquid chromatography with the sensitive detection capabilities of tandem mass spectrometry. LC-MS/MS methods have been developed and validated for the quantification of diagnostically important sterols, such as cholestanol (B8816890) (this compound) and 7-dehydrocholesterol (B119134), in biological samples like serum and dried blood spots. lipidmaps.orgnih.gov One study describes a rapid, robust, and high-throughput LC-MS/MS method for the screening and therapy monitoring of Smith-Lemli-Opitz syndrome (SLOS), which involves the analysis of 7-dehydrocholesterol and cholesterol. lipidmaps.org Another LC-MS/MS method has been developed for measuring 7-dehydrocholesterol in human skin, highlighting the technique's applicability to different matrices. wikipedia.orgnih.gov A non-derivatization LC-MS/MS method has also been developed for analyzing a panel of diagnostically important sterols, including cholestanol and 7-dehydrocholesterol, in serum. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another established technique for the analysis of neutral sterols, including this compound and 7-dehydrocholesterol. bmrb.ionih.govthegoodscentscompany.comfishersci.comsigmaaldrich.comciteab.com GC-MS is commonly used for analyzing the phytosterol content and composition in various samples. bmrb.io this compound (5α-cholestan-3β-ol) is recognized as a common internal standard for the quantification of phytosterols (B1254722) using GC. bmrb.io GC-MS methods often involve a derivatization step, such as silylation, to enhance the volatility and improve the chromatographic separation and detection of sterols. thegoodscentscompany.comfishersci.comidrblab.net This technique has been utilized for the diagnosis of disorders affecting cholesterol biosynthesis, like SLOS, by quantifying elevated levels of 7-dehydrocholesterol in biological fluids and tissues. thegoodscentscompany.comfishersci.comsigmaaldrich.comciteab.com
Derivatization Strategies (e.g., PTAD) for Enhanced Sensitivity
Derivatization is a crucial step in many MS-based methods for sterol analysis, particularly when high sensitivity is required. wikipedia.orgwikipedia.orgnih.govuni.lufishersci.sewikipedia.orgmycocentral.eufishersci.camitoproteome.org Chemical derivatization modifies the sterol molecule to improve its ionization efficiency and fragmentation characteristics in the mass spectrometer. For LC-MS analysis, derivatization can enhance sensitivity by tagging a proton-affinitive or permanently charged moiety onto the target steroid. fishersci.ca
4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) is a commonly used derivatization agent, particularly for compounds with a conjugated diene structure like 7-dehydrocholesterol. cdutcm.edu.cnwikipedia.orgwikipedia.orgnih.govuni.luwikipedia.org Derivatization with PTAD improves the ionization of 7-dehydrocholesterol, which is beneficial for detection using techniques like Electrospray Ionization Mass Spectrometry (ESI-MS). wikipedia.orgnih.govlipidmaps.org This derivatization strategy has been successfully applied for the sensitive detection of 7-dehydrocholesterol in biological samples. wikipedia.orgwikipedia.org
For GC-MS analysis, silylation is a common derivatization technique used for sterols. thegoodscentscompany.comfishersci.comidrblab.net This process involves the addition of a silyl (B83357) group to hydroxyl moieties, increasing the volatility of the sterols and allowing for effective separation and detection by GC-MS.
Enzyme-assisted derivatization is another strategy designed to enhance the sensitivity and specificity for sterol analysis using electrospray ionization–mass spectrometry. fishersci.semycocentral.eu
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is considered a highly accurate and precise method for the quantitative analysis of various compounds, including sterols. idrblab.net This technique involves adding a known amount of a stable isotope-labeled analog of the analyte (e.g., deuterium-labeled this compound or cholesterol-d7) to the sample matrix before extraction and analysis. thegoodscentscompany.comfishersci.comidrblab.net The ratio of the native analyte to the isotopically labeled internal standard is measured by mass spectrometry, allowing for precise quantification by compensating for sample losses during preparation and variations in ionization efficiency. idrblab.net Stable isotope dilution GC-MS methods have been developed for the detection and quantification of 7-dehydrocholesterol and cholesterol. thegoodscentscompany.comfishersci.com Isotope-dilution LC-MS/MS without derivatization has also been developed for the analysis of diagnostically important sterols, including cholestanol and 7-dehydrocholesterol. nih.gov IDMS is also used as a reference method for the accurate measurement of vitamin D metabolites, which are metabolically linked to 7-dehydrocholesterol. uni.luwikipedia.org
Ambient Ionization Mass Spectrometry (AIMS)
Ambient Ionization Mass Spectrometry (AIMS) techniques allow for the direct analysis of samples with minimal or no sample preparation under ambient conditions. nih.govnih.govcenmed.com This reduces analysis time and complexity. Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an AIMS technique that has been applied to the characterization and imaging of lipids, including sterol lipids, directly from biological samples. mpg.de Atmospheric Pressure Chemical Ionization (APCI) is another ionization method that can be used with MS techniques and is sometimes preferred over ESI for certain metabolites due to reduced matrix effects and improved sensitivity. uni.lunih.gov While specific applications of AIMS solely focused on this compound were not extensively detailed in the search results, AIMS techniques like DESI-MS and ionization methods like APCI hold potential for rapid, direct analysis of sterols, including this compound, in biological matrices.
Lipidomics and Metabolomics Approaches
Lipidomics and metabolomics are broad analytical approaches that aim to identify and quantify the complete set of lipids and metabolites, respectively, within a biological system. These approaches are valuable for understanding complex biological processes and identifying biomarkers. This compound, as a sterol and a metabolite, can be included in lipidomics and metabolomics studies to assess changes in sterol profiles in various physiological and pathological conditions.
Metabolomics analysis has identified this compound as a discriminant metabolite in studies investigating conditions such as type 2 diabetes remission. This indicates that the levels of this compound can be significantly altered in certain metabolic states and can serve as a marker.
Lipidomic analysis, which focuses specifically on the comprehensive analysis of lipids, can provide detailed insights into the sterol composition of biological samples. Studies using lipidomics have investigated the impact of modulating cholesterol biosynthesis on lipid profiles, observing changes in various lipid species, including precursors like desmosterol (B1670304). While the search results did not provide specific detailed research findings or data tables solely focused on this compound within lipidomics or metabolomics studies, these approaches are fundamental for comprehensively analyzing this compound alongside other lipids and metabolites to understand its role in biological systems and its alterations in disease states.
Here is an example of data that could be presented in a table, based on findings for a related sterol (7-DHC) in a disease context (SLOS) using GC-MS, illustrating the type of quantitative data obtained by these methods:
| Analyte | Sample Type | Normal Concentration (µg/ml) | SLOS Patient Concentration Range (µg/ml) | Fold Increase in SLOS Patients | Method |
| 7-DHC | Infant Plasma | 0.10 ± 0.05 (S.D.) | 2.7 - 470 | 10 to >2000 | GC-MS |
| 7-DHC | Amniotic Fluid | Comparably increased in SLOS | Comparably increased in SLOS | Comparably increased in SLOS | GC-MS |
| 7-DHC | Cultured Fibroblasts | Comparably increased in SLOS | Comparably increased in SLOS | Comparably increased in SLOS | GC-MS |
Another finding from metabolomics research indicates that this compound, along with tetracosahexaenoic acid and oxo-tricosanoic acid, were among the most discriminant metabolites between patients who achieved remission from type 2 diabetes and those who did not, with higher levels observed in non-remission patients.
Global Lipid Profiling and Identification of Novel Species
Global lipid profiling, often utilizing techniques like mass spectrometry (MS), is a crucial approach for analyzing cholesterol and its precursors, including this compound and 7-dehydrocholesterol (7-DHC). This is particularly important in the study of disorders affecting cholesterol biosynthesis, such as Smith-Lemli-Opitz syndrome (SLOS), where 7-DHC accumulates. researchgate.netcambridge.org Advanced Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) technology allows for high-resolution separation and precise quantification of sterols, even at trace levels. creative-proteomics.com This enables researchers to obtain comprehensive sterol lipid profiles from various biological samples, providing insights into metabolic pathways and changes in sterol levels under different conditions. creative-proteomics.com
Mass spectrometry-based methods, including sputtered silver matrix-assisted laser desorption/ionization (MALDI)-ion mobility-MS (IM-MS), have been developed for profiling and imaging cholesterol and 7-DHC in cells. researchgate.net This technique allows for the determination of 7-DHC/cholesterol ratios in cells, distinguishing between control and affected fibroblasts. researchgate.net Lipidomic analysis can reveal significant increases in endogenous polyunsaturated fatty acid (PUFA) biosynthesis following interventions that affect distal cholesterol biosynthesis. pnas.org
The identification of novel lipid species, such as oxysterols derived from 7-DHC, is also facilitated by these profiling techniques. nih.gov These oxysterols can accumulate in conditions like SLOS and have been shown to have biological activity, influencing signaling pathways. nih.gov
Integration with Other Omics Technologies
To gain a more comprehensive understanding of the biological impact of altered sterol metabolism, lipidomic analysis is often integrated with other omics technologies. Combining lipidomic data with gene expression analysis (transcriptomics) can link observed metabolic alterations with changes in gene regulation. pnas.org For instance, integrated analysis has revealed increased expression of genes involved in PUFA biosynthesis and inflammation resolution following inhibition of DHCR24. pnas.org
Further integration with protein analysis techniques, such as protein arrays, provides a more complete picture of the cellular response to changes in sterol levels. pnas.org This multi-omics approach helps to substantiate findings from individual omics layers and provides a more holistic view of the complex interactions between lipid metabolism, gene expression, and protein function. pnas.orgpnas.org
Cellular and Animal Models in this compound Research
Various cellular and animal models are instrumental in studying this compound metabolism and related disorders. These models allow for the investigation of the biochemical defects, developmental abnormalities, and potential therapeutic interventions in a controlled environment.
Human Induced Pluripotent Stem Cells (hiPSCs)
Human induced pluripotent stem cells (hiPSCs) derived from patients with cholesterol synthesis disorders, such as SLOS, serve as valuable in vitro models. nih.govbio-protocol.org These cells retain the biochemical defects of the disorder, including the accumulation of 7-DHC and its derived oxysterols, and reduced cholesterol levels. nih.gov hiPSCs can be differentiated into various cell types, such as neuroprogenitor cells, to study the effects of altered sterol metabolism on specific tissues and developmental processes. nih.govnih.gov Research using SLOS patient-derived hiPSCs has shown that the accumulation of 7-DHC can inhibit crucial signaling pathways, contributing to neurodevelopmental defects. nih.gov These models are also used to screen for chemicals that affect cholesterol biosynthesis. nih.gov
Genetically Engineered Mouse Models (e.g., Dhcr7-KO, Dhcr24-KO)
Genetically engineered mouse models are widely used to study the in vivo consequences of altered sterol metabolism. The Dhcr7-knockout (Dhcr7-KO) mouse model, specifically targeting the enzyme responsible for converting 7-DHC to cholesterol, replicates the biochemical defect seen in SLOS, exhibiting reduced cholesterol and elevated 7-DHC levels. researchgate.netjci.orgnih.gov These models display developmental abnormalities mirroring those in affected humans. researchgate.netjci.org Studies using Dhcr7-KO mice have demonstrated that accumulated 7-DHC can suppress sterol biosynthesis posttranslationally by accelerating the proteolysis of key enzymes like HMG-CoA reductase. researchgate.netjci.org Conditional knockout models, such as the Dhcr7flx/flx mouse, have been generated to allow for tissue-specific and temporal deletion of the Dhcr7 gene, enabling more targeted studies of the pathophysiology of SLOS. nih.gov
Another important model is the Dhcr24-knockout (Dhcr24-KO) mouse, which lacks the enzyme responsible for converting desmosterol to cholesterol, leading to the accumulation of desmosterol. ahajournals.orgjax.org While this model does not directly involve this compound, it is crucial for understanding the broader context of distal cholesterol biosynthesis and the impact of accumulating alternative sterols. Studies in Dhcr24-KO mice have characterized the altered cholesterol homeostasis, including increased hepatic sterol synthesis and fecal sterol loss. ahajournals.org Conditional knockout of Dhcr24 in specific tissues, like steroidogenic cells, has also been used to investigate its role in adrenal gland development and function. mdpi.comresearchgate.net
Engineered Yeast Systems for Biosynthesis Studies
Engineered yeast systems, particularly utilizing Saccharomyces cerevisiae, have emerged as valuable platforms for studying and optimizing the biosynthesis of sterols, including the precursor 7-DHC. nih.govresearchgate.netresearchgate.net By genetically modifying yeast strains, researchers can enhance the production of specific sterols through the mevalonate (B85504) and squalene (B77637) pathways. researchgate.net Strategies involve overexpression of key endogenous and heterologous genes, as well as knockout of competing pathways. nih.govresearchgate.net Techniques like using the Ty1 transposon to increase gene copy numbers and CRISPR interference (CRISPRi) systems to dynamically inhibit competitive pathways have been successfully applied to increase 7-DHC production in engineered yeast. nih.govresearchgate.netresearchgate.netyeastgenome.org These engineered systems provide a powerful tool for understanding the metabolic flux and enzymatic steps involved in sterol synthesis and for developing efficient microbial cell factories for the production of valuable sterols. nih.govresearchgate.net
Gene Expression and Protein Analysis Techniques
Analyzing gene expression and protein levels is fundamental to understanding the molecular mechanisms underlying altered this compound metabolism. Techniques such as quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-Seq) are used to measure the mRNA levels of genes involved in sterol biosynthesis and related pathways. pnas.orgnih.govbiorxiv.org These methods can identify changes in gene expression profiles in response to altered sterol levels or in genetic disorders affecting cholesterol synthesis. pnas.orgbiorxiv.org For example, RNA-Seq analysis of SLOS mouse models has revealed temporal changes in gene expression related to neurodevelopmental pathways. biorxiv.org
Protein analysis techniques, including Western blotting and protein arrays, are employed to quantify the levels of specific proteins, such as enzymes involved in cholesterol synthesis. pnas.orgpnas.orgresearchgate.netjci.org These techniques can reveal discrepancies between mRNA and protein levels, as seen with HMG-CoA reductase in Dhcr7-KO mice, where protein levels are reduced despite normal mRNA levels due to increased proteolysis. researchgate.netjci.org Protein analysis, integrated with other omics data, helps to confirm phenotypic observations and provides insights into the functional consequences of altered protein abundance or activity. pnas.orgpnas.orgproteinatlas.org Immunostaining techniques are also used to visualize the cellular localization and expression patterns of key enzymes like DHCR24 in tissues. researchgate.net
Therapeutic and Biotechnological Interventions Targeting Dihydrocholesterol Metabolism
Pharmacological Modulation of DHCR7 Activity
The enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7) plays a critical role in the final step of cholesterol biosynthesis, catalyzing the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol. Pharmacological interventions targeting DHCR7 activity aim to modulate this crucial step, with potential therapeutic implications for various conditions, particularly those involving disrupted sterol balance.
DHCR7 Inhibitors: Mechanisms and Potential Applications.
DHCR7 inhibitors are compounds designed to impede the enzymatic activity of 7-dehydrocholesterol reductase. By blocking DHCR7, these inhibitors prevent the reduction of 7-DHC to cholesterol, leading to an accumulation of 7-DHC and a corresponding decrease in cholesterol levels within cells and tissues. patsnap.com The mechanism of inhibition typically involves the inhibitor binding to the active site of the DHCR7 enzyme, which can occur competitively with the natural substrate (7-DHC) or non-competitively by binding to a different site on the enzyme and altering its function. patsnap.com This disruption of the cholesterol biosynthesis pathway has several potential therapeutic applications.
One primary area of focus is the treatment of genetic disorders like Smith-Lemli-Opitz syndrome (SLOS), which is caused by mutations in the DHCR7 gene, resulting in reduced or absent DHCR7 activity. patsnap.com In SLOS, the impaired conversion of 7-DHC to cholesterol leads to low cholesterol levels and a significant accumulation of 7-DHC, contributing to a range of developmental and physiological abnormalities. patsnap.com Modulating DHCR7 activity through inhibitors is being explored as a strategy to help restore a more balanced ratio between 7-DHC and cholesterol, potentially alleviating some of the severe symptoms associated with SLOS. patsnap.com
Beyond genetic disorders, DHCR7 inhibitors are also being investigated for their potential in cancer therapy. Some cancer cells exhibit a dependence on cholesterol for their growth and proliferation, making the enzymes involved in cholesterol synthesis, including DHCR7, potential targets for inhibiting tumor progression. patsnap.com Research has indicated that inhibiting DHCR7 can suppress lipid peroxidation and ferroptosis in hepatocytes, suggesting a potential therapeutic role in ferroptosis-related liver diseases. biorxiv.org Furthermore, studies have shown that DHCR7 inhibitors like AY9944 and tamoxifen (B1202) can significantly inhibit lymph node metastasis in cervical cancer models. nih.gov Elevating 7-DHC levels using a DHCR7 inhibitor (CAR) has also been associated with improved cellular and tissue viability following hypoxic-ischemic injury in a mouse model, suggesting a novel therapeutic avenue. researchgate.net
Interestingly, several FDA-approved drugs have been identified as off-target inhibitors of DHCR7, leading to increased cellular levels of 7-DHC and 7-dehydrodesmosterol (B141393) (7-DHD). acs.org Examples of compounds explored for their effects on DHCR7 activity include cariprazine, trazodone, metoprolol, ifenprodil, AY9944, and tamoxifen. nih.govacs.orgresearchgate.net
Effects of Statins on 7-Dehydrocholesterol Levels.
However, the effects of statins on sterol profiles in SLOS have not been consistently observed across all studies. nih.govcochranelibrary.comoup.com Furthermore, some research suggests a more complex interaction, where statins might paradoxically increase 7-DHC levels in certain tissues, such as the skin. researchgate.netijcva.org This hypothesis is partly based on the observation that statin use has been associated with increased serum Vitamin D levels in some studies, despite 7-DHC being a precursor to Vitamin D. viamedica.plresearchgate.netijcva.org One proposed mechanism for this unexpected increase in Vitamin D is that inhibiting HMG-CoA reductase could lead to an accumulation of 7-DHC, providing more substrate for Vitamin D synthesis in the skin. researchgate.netijcva.org
Gene Therapy Approaches for DHCR7 Deficiency (e.g., AAV Vectors).
Given that Smith-Lemli-Opitz syndrome (SLOS) is caused by a defect in a single gene encoding DHCR7, gene therapy presents a direct approach to potentially restore enzyme functionality and correct the underlying metabolic imbalance. researchgate.netnih.gov Adeno-associated virus (AAV) vectors have emerged as promising tools for delivering a functional copy of the DHCR7 gene to affected cells. researchgate.netnih.govnih.gov
A significant challenge in treating the neurological manifestations of SLOS is the blood-brain barrier (BBB), which restricts the passage of many molecules, including dietary cholesterol supplementation, into the central nervous system (CNS). nih.gov To overcome this, gene therapy approaches have explored direct delivery to the CNS. Intrathecal (IT) injection of AAV serotype 8 (AAV-8) vectors carrying human DHCR7 cDNA into the cerebrospinal fluid of newborn SLOS mice successfully bypassed the BBB. nih.gov This resulted in detectable DHCR7 expression in the brain and led to an improvement in sterol levels not only in the brain and spinal cord but also in the peripheral nervous system. nih.gov A single IT administration in newborn mice demonstrated a sustained positive effect on sterol levels into adulthood. nih.gov
Systemic administration of AAV vectors (using AAV2 and AAV8 serotypes) in juvenile and newborn SLOS mice has also been investigated. These studies showed that systemic gene transfer could increase serum and liver cholesterol levels and improve weight gain. researchgate.netnih.gov AAV8 appeared to be more effective than AAV2 in achieving these systemic improvements. researchgate.netnih.gov However, systemic administration did not result in improved cholesterol levels in the brain, highlighting the need for targeted CNS delivery for neurological benefits. researchgate.netnih.gov
The use of AAV vectors for gene therapy, while promising, also involves considerations regarding vector manufacturing and potential immunogenicity. pediatricsnationwide.org Ongoing research aims to improve the safety and efficiency of AAV-based therapies. pediatricsnationwide.org
Strategies for Restoring Sterol Homeostasis.
Restoring sterol homeostasis in conditions like SLOS, characterized by cholesterol deficiency and 7-DHC accumulation, is a central goal of therapeutic interventions. patsnap.comnih.gov Various strategies are being pursued to re-establish a balanced sterol profile.
One approach involves modulating the activity of DHCR7, as discussed in Section 8.1. Inhibitors of DHCR7 aim to reduce the accumulation of 7-DHC, while strategies to enhance residual DHCR7 activity in individuals with partial enzyme function are also being explored. patsnap.com
Dietary cholesterol supplementation has been a traditional therapy for SLOS, aiming to increase circulating cholesterol levels and potentially reduce 7-DHC through feedback mechanisms that downregulate cholesterol synthesis enzymes. nih.govoup.com However, the effectiveness of dietary cholesterol is limited, particularly in addressing the neurological symptoms due to the BBB. nih.govresearchgate.netnih.gov
Gene therapy, especially with targeted delivery to the CNS using vectors like AAV, represents a significant strategy for restoring DHCR7 function at the cellular level and normalizing sterol levels in affected tissues, including the brain. researchgate.netnih.govnih.gov
Beyond directly targeting DHCR7, other strategies focus on the broader aspects of sterol homeostasis. This includes identifying small molecules that can decrease the production or accumulation of 7-DHC. researchgate.net The goal is to reduce the elevated levels of 7-DHC and restore the crucial 7-DHC/cholesterol ratio closer to normal physiological levels, which is considered a key therapeutic target in SLOS pathogenesis. nih.gov Research suggests that the accumulation of 7-DHC and its oxidized derivatives (oxysterols) significantly contribute to SLOS pathology, particularly neurotoxicity, further emphasizing the importance of reducing 7-DHC levels. nih.gov
Targeting DHCR24 for Therapeutic Benefit.
24-Dehydrocholesterol reductase (DHCR24), also known as seladin-1, is another key enzyme in the cholesterol biosynthesis pathway, catalyzing the reduction of desmosterol (B1670304) to cholesterol in the Bloch pathway. mdpi.comnih.gov Targeting DHCR24 has emerged as a promising therapeutic strategy for a variety of conditions, often mediated through the accumulation of its substrate, desmosterol. embopress.orgnih.gov
Inhibition of DHCR24 leads to increased levels of desmosterol, which is an endogenous agonist of the Liver X Receptor (LXR). embopress.orgnih.gov LXRs are nuclear receptors that play a crucial role in regulating lipid metabolism, inflammation, and immune responses. embopress.orgnih.gov Activating LXR through DHCR24 inhibition and subsequent desmosterol accumulation is being investigated for its potential therapeutic benefits in conditions such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), atherosclerosis, inflammation, and certain infections. embopress.orgnih.gov Studies have shown that pharmacological inhibition of DHCR24 can ameliorate hepatic steatosis and inflammation in mouse models in an LXRα-dependent manner. embopress.org
Furthermore, inhibiting DHCR24 can reduce the synthesis of endogenous cholesterol. This has led to investigations into DHCR24 inhibitors as potential cholesterol-lowering agents for treating hyperlipidemia. mdpi.com Targeting DHCR24-mediated cholesterol metabolism is also being explored as a strategy for inhibiting the invasion and migration of certain cancer cells, such as hepatocellular carcinomas. mdpi.com
DHCR24 has been implicated in the pathology of several other diseases, including Alzheimer's disease, where its expression is downregulated, as well as in processes related to oncogenic and oxidative stress, hepatitis C virus infections, and the development of foam cells. mdpi.commdpi.com Research also suggests a potential role for DHCR24 in cardiovascular health; administration of DHCR24 mRNA showed potential in treating doxorubicin-induced heart failure in rats, possibly through anti-inflammatory and angiogenesis-promoting effects. mdpi.com DHCR24 inhibition has also been linked to suppressing ferroptosis, a form of regulated cell death. researchgate.net
Examples of compounds that inhibit DHCR24 activity include steroidal inhibitors like 20,25-diazacholesterol and SH42, as well as nonsteroidal compounds such as amiodarone (B1667116) and triparanol. nih.gov Some existing drugs like irbesartan, risperidone, tolvaptan, and conivaptan (B1669423) have also shown potential as DHCR24 inhibitors with cholesterol-lowering activity in cell and animal models. mdpi.com
Engineered Microorganisms for Dihydrocholesterol (B116495) Production
While the primary focus of therapeutic interventions often revolves around modulating human DHCR7 and DHCR24 activity, there is also significant interest in the biotechnological production of sterols, including 7-dehydrocholesterol (7-DHC), which is a crucial precursor for the synthesis of Vitamin D3 and various costly steroidal drugs. frontiersin.org Engineered microorganisms, particularly yeast species like Saccharomyces cerevisiae, are being utilized as microbial factories for the sustainable and efficient production of 7-DHC. frontiersin.orgfigshare.comnih.gov
Strategies for engineering microorganisms for 7-DHC production typically involve modifying their native sterol biosynthesis pathways, such as the ergosterol (B1671047) pathway in yeast. frontiersin.orgnih.gov This often includes genetic modifications such as knocking out genes encoding enzymes that divert metabolic flux away from 7-DHC synthesis (competitive pathways) and integrating or overexpressing genes encoding enzymes that promote 7-DHC formation. frontiersin.orgnih.gov For instance, knocking out genes like ERG5 and ERG6 in S. cerevisiae can redirect metabolic intermediates towards 7-DHC. frontiersin.org Integrating copies of genes encoding enzymes like DHCR24 from other organisms has been employed to enhance 7-DHC accumulation. frontiersin.org
Further optimization strategies in engineered yeast strains include enhancing the supply of precursors, improving the efficiency of enzymes in the 7-DHC pathway (e.g., ERG2, ERG3, DHCR24), reducing cellular stress by managing reactive oxygen species, and increasing the availability of necessary cofactors like NADPH. frontiersin.org Combinatorial engineering approaches involving modifications to multiple genes and pathways have led to the development of strains capable of producing significant titers of 7-DHC in fermentation processes. frontiersin.org
Precision fermentation, a biotechnology that uses engineered microorganisms to produce specific compounds, is at the forefront of this effort. isomerase.com By genetically programming microbes like yeast or bacteria, it is possible to create efficient systems for the production of valuable sterols such as 7-DHC, providing a potential alternative to traditional chemical synthesis methods and improving the supply chain for downstream products like Vitamin D3 and steroid pharmaceuticals. frontiersin.orgisomerase.com
Saccharomyces cerevisiae for 7-Dehydrocholesterol Biosynthesis.frontiersin.orgplos.org
Saccharomyces cerevisiae, a generally recognized as safe (GRAS) organism with robust industrial capabilities and ease of genetic manipulation, is a promising host for the fermentative production of 7-DHC. researchgate.netacs.org The endogenous ergosterol biosynthesis pathway in S. cerevisiae shares many enzymatic steps with the pathway leading to 7-DHC. researchgate.net By modifying the ergosterol pathway, researchers can redirect metabolic flux towards the production of 7-DHC. frontiersin.orgresearchgate.netnih.govx-mol.net
The biosynthesis of 7-DHC in S. cerevisiae typically involves introducing a heterologous Δ²⁴-dehydrocholesterol reductase (DHCR24) enzyme, as this enzyme is not naturally present in yeast. researchgate.netnih.gov This enzyme catalyzes the reduction of the delta-24 double bond in sterol intermediates, a key step in diverting the pathway from ergosterol synthesis towards 7-DHC. frontiersin.orgx-mol.net
Initial attempts to produce 7-DHC in S. cerevisiae by blocking the endogenous ergosterol synthesis pathway, for example by knocking out the ERG5 gene (encoding C-22 desaturase), and introducing a heterologous DHCR24 resulted in low titers of 7-DHC, with ergosterol often remaining the main product. nih.govx-mol.net This indicated that the native ergosterol biosynthesis pathway effectively competes with the introduced 7-DHC formation pathway. x-mol.net
Significant efforts have been directed towards optimizing the S. cerevisiae host and the introduced pathway to improve 7-DHC production. This includes screening DHCR24 enzymes from various organisms to identify those with optimal activity in yeast. nih.govresearchgate.net For instance, DHCR24 from Gallus gallus (chicken) has been shown to achieve high 7-DHC production in S. cerevisiae. frontiersin.orgnih.govresearchgate.netnih.gov
Metabolic Engineering Strategies (Gene Overexpression, Knockouts, CRISPRi).frontiersin.orgplos.org
Metabolic engineering strategies are crucial for enhancing 7-DHC production in S. cerevisiae by optimizing the metabolic flux and minimizing the accumulation of unwanted byproducts. These strategies often involve a combination of gene overexpression, gene knockouts, and more advanced techniques like CRISPR interference (CRISPRi). researchgate.netfrontiersin.orgnih.govresearchgate.netfrontiersin.org
Gene Knockouts:
Blocking competing pathways is a primary strategy to redirect metabolic flux towards 7-DHC. The ergosterol biosynthesis pathway is the main competing pathway in S. cerevisiae. Knocking out genes involved in the later steps of ergosterol synthesis, such as ERG5 (C-22 desaturase) and ERG6 (Δ²⁴-sterol C-methyltransferase), has been shown to significantly increase 7-DHC accumulation by preventing the conversion of intermediates into ergosterol. frontiersin.orgnih.govx-mol.netnih.govfrontiersin.org For example, simultaneously knocking out ERG5 and ERG6 has led to a substantial increase in 7-DHC titer. nih.govfrontiersin.org
Other gene knockouts can also improve 7-DHC production by addressing metabolic bottlenecks or alleviating cellular stress. Deleting MOT3, a transcriptional repressor of ERG2 (which is involved in 7-DHC synthesis), has been shown to enhance pathway gene expression and improve 7-DHC titer. frontiersin.orgnih.gov Knocking out NEM1, a gene involved in lipid metabolism, has also been reported to enhance 7-DHC accumulation, potentially by affecting ER membrane structure and the expression of ER-localized genes. frontiersin.orgnih.govnih.gov
Gene Overexpression:
Increasing the supply of precursors and enhancing the activity of key enzymes in the 7-DHC biosynthesis pathway are critical for improving yield. Overexpression of genes in the mevalonate (B85504) (MVA) pathway, which provides the backbone for sterol synthesis, can increase the precursor pool. nih.govresearchgate.net Specifically, overexpressing genes like tHMG1 (a truncated, feedback-insensitive version of HMG-CoA reductase, a rate-limiting enzyme in the MVA pathway) and IDI1 (isopentenyl diphosphate (B83284) isomerase) can lead to increased squalene (B77637) accumulation, a precursor to 7-DHC. frontiersin.orgnih.govx-mol.netresearchgate.net
Overexpression of genes within the post-squalene pathway that lead to 7-DHC, such as ERG2, ERG3, and the heterologous DHCR24, is also employed to drive metabolic flux towards the desired product. frontiersin.orgnih.gov Multi-copy integration of these genes has been used to enhance precursor conversion and increase 7-DHC accumulation. frontiersin.org
Overexpression of genes involved in cofactor regeneration, such as NADH oxidases, can help alleviate redox imbalance caused by metabolic engineering, further improving 7-DHC production. x-mol.net
CRISPRi (CRISPR interference):
CRISPRi is a powerful tool for tunable gene repression, offering an alternative to complete gene knockouts. illinois.edufrontiersin.orgnih.gov In the context of sterol biosynthesis, where complete deletion of certain genes (like ERG7, encoding lanosterol (B1674476) synthase) can be lethal, CRISPRi allows for partial suppression of gene expression. illinois.edu This can be used to reduce metabolic flux into competing pathways, such as the ergosterol pathway, without severely impacting cell viability. illinois.edu While the provided search results specifically mention CRISPRi for repressing ERG25 in the context of fluconazole (B54011) resistance and ERG7 for enhancing other terpene production illinois.edufrontiersin.org, the principle of using CRISPRi for tunable repression of competing sterol pathway genes is applicable to 7-DHC biosynthesis. It offers a fine-tuning mechanism to balance metabolic fluxes and potentially achieve higher yields compared to complete knockouts in certain scenarios.
Combined Strategies and Optimization:
Research findings demonstrate the effectiveness of these combined approaches. Studies have reported significant increases in 7-DHC titers in engineered S. cerevisiae strains compared to starting strains. researchgate.netfrontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org For example, one study achieved a 26.9-fold improvement in 7-DHC titer through combined engineering of the pathway and the host cell. nih.gov Another study reported achieving 1.07 g/L 7-DHC in a 5-L bioreactor using a strain engineered with multiple modifications, including gene knockouts and overexpression. nih.govresearchgate.net More recent work has pushed titers even higher, reaching up to 2.0 g/L in a 5 L bioreactor and 3.80 g/L in a 50 L fermenter by employing multiple metabolic engineering strategies in diploid S. cerevisiae. frontiersin.orgnih.govfrontiersin.org
The following table summarizes some reported 7-DHC production titers in engineered Saccharomyces cerevisiae strains using various metabolic engineering strategies:
| Engineered Strain Modifications | Production Titer (Shake Flask) | Production Titer (Bioreactor) | Source |
| Δerg5, overexpression of tHMG1 and DHCR24 | Minor product (Ergosterol main) | Not specified | x-mol.net |
| Overexpression of 7 genes, Δrox1 | 82.6 mg/L | Not specified | researchgate.net |
| Δerg5, Δerg6, integration of 2 copies of Gg_DHCR24 | Not specified | Not specified | frontiersin.org |
| Δerg5, Δerg6, integration of 2 copies of Gg_DHCR24, Δmot3 | Not specified | Not specified | frontiersin.org |
| Δerg5, Δerg6, integration of 2 copies of Gg_DHCR24, Δmot3, Δnem1, Δpah1 | Not specified | Not specified | frontiersin.org |
| Δerg5, Δerg6, integration of 2 copies of Gg_DHCR24, Δmot3, Δnem1, Δpah1, multi-copy integration of tHMG1, IDI1, ERG2, ERG3, CTT1, DHCR24 | 649.5 mg/L | 2.0 g/L (5 L) | frontiersin.orgnih.gov |
| Δerg5, overexpression of MVA pathway genes, screening and fine-tuning of Gg_DHCR24 expression, Δerg6, Δnem1 | 250.8 mg/L | 1.07 g/L (5 L) | nih.govresearchgate.net |
| Heterologous DHCR24 expression | 44.1 mg/L | Not specified | nih.govfrontiersin.org |
| Δerg6, Δerg5, facilitation of MVA and post-squalene pathways, elimination of transcriptional repressors | 738.5 mg/L | 3.80 g/L (50 L) | frontiersin.org |
| LD-targeted DHCR24 and ER-located ERG1/11/24 | 342.2 mg/L | Not specified | |
| LD-targeted ERG2/3 and DHCR24 | 308.2 mg/L | Not specified | |
| LD-targeted ERG2/3 and DHCR24, ER-targeted ERG1/11/24 | 342.2 mg/L | Not specified | |
| LD-targeted ERG2/3 and DHCR24, ER-targeted ERG1/11/24, LD-targeted ERG25/26/27 | 360.6 mg/L | Not specified | researchgate.net |
Note: Titer values can vary significantly based on strain background, fermentation conditions, and measurement methods.
These studies highlight the significant progress made in engineering Saccharomyces cerevisiae for high-level 7-DHC production through rational metabolic engineering design and the application of various genetic tools.
Future Research Directions in Dihydrocholesterol Biology
Elucidating Novel Metabolic Pathways and Metabolites.
While dihydrocholesterol (B116495) is known to be formed from 7-dehydrocholesterol (B119134), the full spectrum of its metabolic transformations and the resulting metabolites remains an active area of research. Future studies aim to identify novel enzymatic pathways that utilize or produce this compound. This includes investigating potential conversions to or from other sterols and steroids, as well as the formation of oxidized derivatives (oxysterols) specific to this compound. Understanding these pathways is crucial for a complete picture of sterol metabolism and the potential biological activities of these novel metabolites. Research on the metabolism of 7-dehydrocholesterol has identified products like 7-dehydropregnenolone (7DHP), 22-hydroxy-7DHC, and 20,22-dihydroxy-7DHC, suggesting the existence of complex metabolic routes for sterols with a 5,7-diene structure, which could potentially intersect with this compound metabolism under certain conditions. plos.orgnih.gov Further research is needed to explore if this compound itself undergoes similar or unique enzymatic modifications.
Deeper Understanding of Signaling Network Interactions.
The role of this compound in cellular signaling networks is an emerging area of interest. Given its structural similarity to cholesterol and the critical role of cholesterol in membrane fluidity and the formation of lipid rafts, this compound's presence can influence membrane organization and, consequently, the function of membrane-associated signaling proteins. researchgate.net Future research will focus on how this compound affects the localization and activity of key signaling molecules, particularly those involved in pathways known to be influenced by sterols, such as the Hedgehog (Hh) and Wnt pathways. elifesciences.orgnih.gov Studies have shown that the enzyme responsible for this compound synthesis, DHCR7, can influence Hedgehog signaling, suggesting a potential link between this compound levels and developmental pathways. biologists.com Further investigation is needed to clarify the direct or indirect mechanisms by which this compound modulates these complex signaling cascades and its potential impact on cellular processes like proliferation, differentiation, and survival. Research indicates that DHCR7 can impact cholesterol synthesis and cAMP signaling, promoting processes like bladder cancer metastasis, highlighting the intricate signaling roles connected to this metabolic pathway. aacrjournals.org
Development of Advanced Diagnostic and Therapeutic Strategies.
Aberrant this compound metabolism has been implicated in certain conditions, notably Smith-Lemli-Opitz syndrome (SLOS), where a deficiency in DHCR7 leads to the accumulation of 7-dehydrocholesterol and reduced cholesterol synthesis. medlineplus.govnih.gov While SLOS is characterized by elevated 7-dehydrocholesterol, understanding the downstream effects and potential accumulation of this compound in related sterol imbalances is important. Future research aims to develop advanced diagnostic methods for accurately quantifying this compound and its metabolites in biological samples, which could serve as biomarkers for metabolic disorders or disease progression. Furthermore, exploring therapeutic strategies that target this compound metabolism or leverage its biological activities is a promising avenue. This could involve enzyme replacement therapies, substrate reduction approaches, or the development of molecules that modulate this compound levels or its interaction with cellular targets. plos.orglipidmaps.org
Exploration of this compound Roles in Emerging Disease Areas.
Beyond well-established associations like SLOS, the potential involvement of this compound in other disease states is an area of active exploration. This includes investigating its role in neurodegenerative diseases, cardiovascular disorders, and various types of cancer. For instance, alterations in cholesterol metabolism, which is intimately linked with this compound, have been observed in Alzheimer's disease. taylorandfrancis.com Research into the enzyme DHCR24, also involved in cholesterol synthesis, suggests connections to neurodegenerative processes and cancer. mdpi.commdpi.com Future studies will aim to determine if altered this compound levels or metabolism contribute to the pathogenesis of these conditions and if targeting this compound pathways could offer therapeutic benefits. Emerging research also suggests a pro-survival function for 7-dehydrocholesterol in certain cancer cells by protecting against ferroptosis, hinting at complex and sometimes unexpected roles for cholesterol precursors in disease. news-medical.net
Refinement of Lipidomics and Systems Biology Approaches for this compound Profiling.
Accurate and comprehensive analysis of this compound and its related metabolites requires sophisticated analytical techniques. Future research will focus on refining lipidomics and systems biology approaches to enable detailed profiling of this compound within the broader context of the cellular lipidome. physiology.orgnih.govmetwarebio.com This involves developing more sensitive and specific mass spectrometry-based methods for this compound quantification, as well as integrating lipidomics data with other omics datasets (e.g., transcriptomics, proteomics) to gain a systems-level understanding of how this compound metabolism is regulated and how it impacts cellular function in health and disease. nih.gov These advanced approaches will be crucial for identifying subtle changes in this compound levels and its metabolic products that may be indicative of disease states or therapeutic responses.
Q & A
Basic Research Questions
Q. What standard methodologies are recommended for quantifying dihydrocholesterol in biological samples?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are widely used. For GC-MS, this compound can be separated using a non-polar column (e.g., DB-5) and quantified via selective ion monitoring (SIM) for m/z 388 . NMR, particularly NMR, enables structural confirmation with high sensitivity (e.g., detecting 90 μg of this compound in 12 hours using a nanoprobe) . Internal standards like epicoprostanol are recommended to avoid interference with cholesterol in hydrogenated samples .
Q. How does this compound differ structurally and functionally from cholesterol?
- Methodological Answer : this compound (5α-cholestan-3β-ol) is a saturated derivative of cholesterol, lacking the double bond at C5-C5. This structural difference reduces susceptibility to oxidation, making it preferable in monolayer and membrane studies to minimize experimental artifacts . Functionally, it inhibits cholesterol absorption in vitro, likely by competing for sterol transporters .
Q. What are the primary challenges in detecting this compound in plasma?
- Methodological Answer : Plasma concentrations of this compound are typically ~0.7% of cholesterol levels, requiring high-sensitivity methods. Field desorption mass spectrometry may lack precision for low-abundance detection, necessitating optimized SIM protocols or isotopic dilution techniques .
Advanced Research Questions
Q. How can researchers resolve contradictions in lipidomic data involving this compound under genetic knockdown conditions?
- Methodological Answer : In studies where snoRNA-jouvence knockdown increases this compound levels (e.g., Figure 8 in lipidomic analyses), ensure replicates (n ≥ 3) and validate findings with orthogonal methods (e.g., enzymatic assays). Account for cell type-specific sterol metabolism and use shRNA controls to rule off-target effects . Statistical thresholds (e.g., p < 0.05, one-tail t-test) and error bars (mean ± SEM) should be rigorously applied .
Q. What experimental designs are optimal for studying this compound's role in monolayer phase behavior?
- Methodological Answer : Use Langmuir troughs to measure surface pressure-area isotherms. For DPPC:PA:Chol monolayers, this compound enriches the continuous matrix by ~2:1 over nominal fractions, affecting viscosity. A 2-D suspension model () quantifies viscosity changes across phase transitions. Monitor domain morphology via fluorescence microscopy or grazing-incidence X-ray diffraction (GIXD) .
Q. How should heterogeneity in meta-analyses of this compound's metabolic effects be addressed?
- Methodological Answer : Calculate heterogeneity metrics (I, H, or R) using tools like RevMan. For example, an I > 50% indicates substantial heterogeneity, requiring subgroup analyses (e.g., species, tissue type) or random-effects models. Present 95% confidence intervals for pooled effect sizes and avoid overreliance on p-values from Cochran’s Q test .
Key Considerations
- Avoiding Oxidation : Substitute cholesterol with this compound in long-term monolayer studies to prevent oxidative degradation .
- Meta-Analysis Reporting : Present I and H metrics alongside forest plots to contextualize heterogeneity .
- Instrument Calibration : Regularly validate GC-MS and NMR systems with certified reference materials to ensure accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
